molecular formula C16H21FN2O3 B15120922 4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15120922
M. Wt: 308.35 g/mol
InChI Key: WUWRTELRQQOAQN-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-fluorophenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl chloride with morpholine to form 4-[(4-fluorophenyl)methyl]morpholine. This intermediate is then reacted with phosgene or a phosgene equivalent to introduce the carbonyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21FN2O3/c17-14-3-1-13(2-4-14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2

InChI Key

WUWRTELRQQOAQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)F

Origin of Product

United States

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